Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a bromine atom, a thieno ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of a thieno[2,3-b]pyridine derivative. One common method includes the use of t-butyl nitrite and copper(II) bromide to introduce the bromine atom into the thieno[2,3-b]pyridine ring . The reaction is carried out under an inert atmosphere, often nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are commonly used to introduce aryl or heteroaryl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Coupling: Palladium catalysts, such as palladium acetate, with bases like potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Coupling: Aryl or heteroaryl thieno[2,3-b]pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in organic electronics and photovoltaic materials.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in anticancer research, it may inhibit specific kinases or interfere with cell proliferation pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar structure but with a hydroxyl group instead of a bromine atom.
Methyl 3-(hetero)arylthieno[2,3-b]pyridine-2-carboxylates: These compounds have various aryl or heteroaryl groups attached to the thieno[2,3-b]pyridine ring.
Uniqueness: Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution and coupling reactions. This versatility makes it a valuable intermediate in the synthesis of diverse bioactive molecules and materials.
Properties
IUPAC Name |
methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJKLGDSNVYOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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